N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a benzofuran ring, and a carbamothioyl group.
Properties
Molecular Formula |
C23H16ClN5O2S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2S/c1-13-6-8-15(9-7-13)29-27-18-11-16(24)17(12-19(18)28-29)25-23(32)26-22(30)21-10-14-4-2-3-5-20(14)31-21/h2-12H,1H3,(H2,25,26,30,32) |
InChI Key |
FCAPOHOJSUJNGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, including the formation of the benzotriazole and benzofuran rings, followed by the introduction of the carbamothioyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl-2-thiophenecarboxamide
- N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N’-(2-iodobenzoyl)thiourea
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and makes it a valuable compound in scientific research and industrial processes.
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